molecular formula C17H14Cl2N4O2 B10898091 1-[(4-chloro-3-methylphenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide

1-[(4-chloro-3-methylphenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10898091
M. Wt: 377.2 g/mol
InChI Key: IJEIGDJOVNLXAD-UHFFFAOYSA-N
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Description

1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(5-chloro-2-pyridyl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a phenoxy group, and a pyridyl group, each contributing to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chloro-3-methylphenoxy)methyl]-N~3~-(5-chloro-2-pyridyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Phenoxy Intermediate: The reaction between 4-chloro-3-methylphenol and an appropriate alkylating agent to form the phenoxy intermediate.

    Pyrazole Ring Formation: The phenoxy intermediate is then reacted with hydrazine derivatives to form the pyrazole ring.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(5-chloro-2-pyridyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(5-chloro-2-pyridyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chloro-3-methylphenoxy)methyl]-N~3~-(5-chloro-2-pyridyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorophenoxy)methyl]-N~3~-(5-chloro-2-pyridyl)-1H-pyrazole-3-carboxamide
  • 1-[(4-Methylphenoxy)methyl]-N~3~-(5-chloro-2-pyridyl)-1H-pyrazole-3-carboxamide

Uniqueness

1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(5-chloro-2-pyridyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both chloro and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C17H14Cl2N4O2

Molecular Weight

377.2 g/mol

IUPAC Name

1-[(4-chloro-3-methylphenoxy)methyl]-N-(5-chloropyridin-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H14Cl2N4O2/c1-11-8-13(3-4-14(11)19)25-10-23-7-6-15(22-23)17(24)21-16-5-2-12(18)9-20-16/h2-9H,10H2,1H3,(H,20,21,24)

InChI Key

IJEIGDJOVNLXAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCN2C=CC(=N2)C(=O)NC3=NC=C(C=C3)Cl)Cl

Origin of Product

United States

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